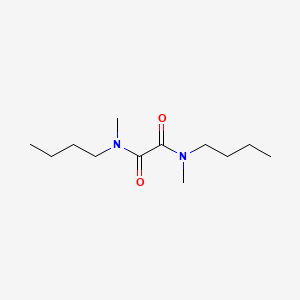![molecular formula C12H7ClF2O2S B13912606 4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 4’ and 5’ positions of the biphenyl structure, along with a sulfonyl chloride group at the 2 position. The molecular formula of this compound is C12H7ClF2O2S. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride typically involves the introduction of fluorine atoms and the sulfonyl chloride group into the biphenyl structure. One common method involves the reaction of 4’,5-difluoro-[1,1’-biphenyl] with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and at moderate temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Sulfonamides and Sulfonates: Formed from substitution reactions.
Sulfonic Acids and Sulfinic Acids: Resulting from oxidation and reduction reactions.
Complex Biphenyl Derivatives: Produced through coupling reactions.
科学的研究の応用
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in various chemical reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, as well as in coupling reactions to form complex biphenyl structures.
類似化合物との比較
Similar Compounds
4,4’-Difluorobiphenyl: Similar biphenyl structure with fluorine atoms at the 4 and 4’ positions, but lacking the sulfonyl chloride group.
4,5-Dichloro-[1,1’-biphenyl]-2-sulfonyl chloride: Similar structure with chlorine atoms instead of fluorine atoms.
4-Fluoro-[1,1’-biphenyl]-2-sulfonyl chloride: Contains only one fluorine atom at the 4 position.
Uniqueness
4’,5-Difluoro-[1,1’-biphenyl]-2-sulfonyl chloride is unique due to the presence of two fluorine atoms and a sulfonyl chloride group, which confer specific reactivity and properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile site for further chemical modifications.
特性
分子式 |
C12H7ClF2O2S |
|---|---|
分子量 |
288.70 g/mol |
IUPAC名 |
4-fluoro-2-(4-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7H |
InChIキー |
QMSAITMBHSYAMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)S(=O)(=O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



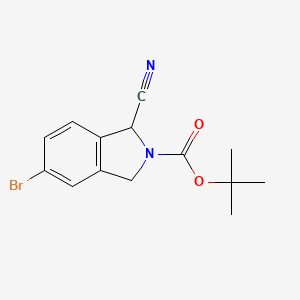
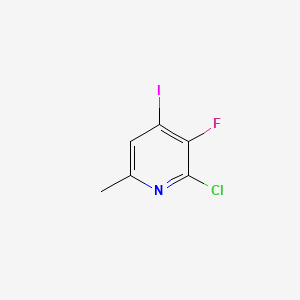
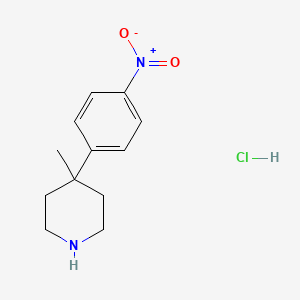
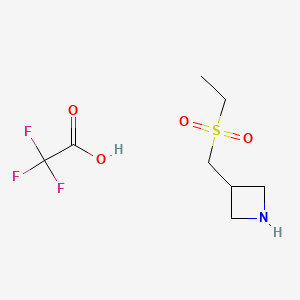

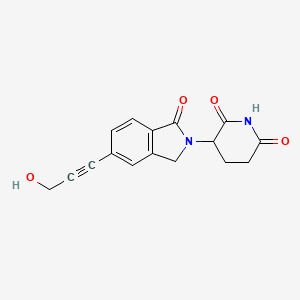


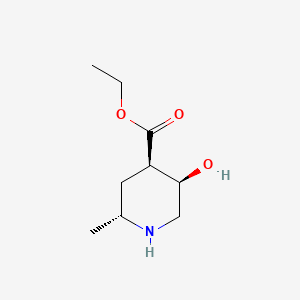

![(rac)-2-Chloro-6-methoxy-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13912578.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
